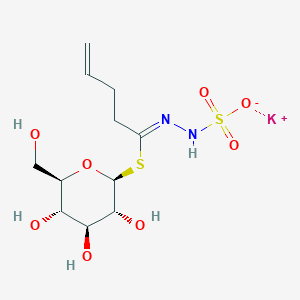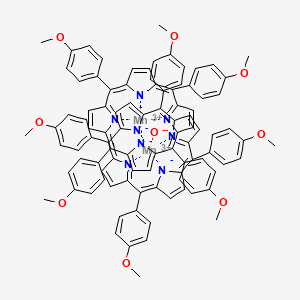
Imidazolida de (Trifenilmetil)tionilo
Descripción general
Descripción
(Triphenylmethyl)thionyl Imide is a useful research compound. Its molecular formula is C19H15NOS and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Triphenylmethyl)thionyl Imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Triphenylmethyl)thionyl Imide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de Sulfonimidoylación
La Imidazolida de (Trifenilmetil)tionilo se utiliza principalmente como reactivo en reacciones de sulfonimidoylación . Este proceso es crucial para introducir un grupo sulfonimidoylo en moléculas orgánicas, lo que puede alterar significativamente sus propiedades químicas. La capacidad del compuesto para facilitar la adición de un grupo funcional nitrógeno-azufre lo hace valioso para sintetizar sulfonamidas y sulfonimidamidas, compuestos con amplias aplicaciones en productos farmacéuticos y agroquímicos.
Síntesis de Sulfonamidas
El compuesto sirve como un reactivo clave en la síntesis en un solo recipiente de sulfonamidas . Las sulfonamidas son una clase de compuestos orgánicos que tienen amplias aplicaciones en química medicinal, particularmente como antibióticos. La eficiencia de la this compound en esta síntesis lo convierte en un activo valioso en el desarrollo de nuevos agentes terapéuticos.
Síntesis de Sulfonimidamidas
Al igual que las sulfonamidas, la this compound también se utiliza en la síntesis de sulfonimidamidas . Estos compuestos están ganando interés en el descubrimiento de fármacos debido a sus posibles actividades biológicas. La capacidad de crear diversas estructuras de sulfonimidamida utilizando este reactivo abre posibilidades para descubrir nuevos fármacos.
Eterificación de Trifluoroetilo
Este compuesto se utiliza en el proceso de eterificación de trifluoroetilo . Esta reacción es importante para introducir grupos éter de trifluoroetilo en las moléculas, lo que puede mejorar su estabilidad metabólica y lipofilicidad, factores clave en el diseño y desarrollo de fármacos.
Síntesis de Ligandos
La this compound actúa como un ligando en diversas síntesis químicas . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar complejos de coordinación. Estos complejos son fundamentales en la catálisis y la ciencia de los materiales, lo que convierte al compuesto en una herramienta esencial en estos campos de investigación.
Química Analítica
Debido a su estructura química y propiedades definidas, la this compound se utiliza en química analítica para fines de estandarización y calibración . Su pureza y estabilidad lo convierten en un excelente estándar para comparar y determinar la concentración de otras sustancias.
Producción Biofarmacéutica
En la industria biofarmacéutica, la this compound está involucrada en la síntesis de moléculas complejas utilizadas en la producción de medicamentos . Su papel en la facilitación de diversas reacciones químicas lo convierte en un componente crítico en la fabricación de compuestos biológicamente activos.
Investigación sobre Compuestos Sensibles al Aire
El compuesto también es significativo en la investigación que involucra materiales sensibles al aire . Su estabilidad en condiciones inertes permite a los científicos estudiar las reacciones y propiedades de las sustancias que de otro modo se degradarían en presencia de aire, proporcionando información sobre nuevos materiales y mecanismos de reacción.
Mecanismo De Acción
Mode of Action
(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes
Biochemical Pathways
It is known to be used in the synthesis of sulfonamides and sulfonimidamides .
Result of Action
It is known to be used as a reagent in chemical synthesis
Action Environment
(Triphenylmethyl)thionyl Imide is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
(Triphenylmethyl)thionyl Imide plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonimidamides. It acts as a sulfinylamine reagent, facilitating the formation of sulfonimidamides through a one-pot, three-component synthesis process . This compound interacts with various enzymes and proteins during these reactions. For instance, it can react with Grignard reagents and amines in the presence of triethylamine to form the desired sulfonimidamide products . The interactions between (Triphenylmethyl)thionyl Imide and these biomolecules are primarily based on nucleophilic substitution and addition reactions, which are crucial for the formation of the final products.
Cellular Effects
The effects of (Triphenylmethyl)thionyl Imide on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in the modification of biomolecules. For example, the formation of sulfonamides and sulfonimidamides can impact cell signaling pathways and gene expression by altering the availability and activity of these compounds within the cell . Additionally, (Triphenylmethyl)thionyl Imide may affect cellular metabolism by interacting with enzymes involved in these pathways, thereby influencing the overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of (Triphenylmethyl)thionyl Imide involves its ability to act as a sulfinylamine reagent. This compound exerts its effects at the molecular level through nucleophilic substitution and addition reactions. It binds to various biomolecules, including Grignard reagents and amines, to form sulfonimidamides . These reactions are facilitated by the presence of triethylamine, which acts as a base to deprotonate the amine and promote the nucleophilic attack on the (Triphenylmethyl)thionyl Imide molecule . This process results in the formation of the desired sulfonimidamide products, which can then participate in further biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Triphenylmethyl)thionyl Imide can change over time due to its stability and degradation properties. This compound is sensitive to air and should be stored under inert gas conditions to prevent degradation . Over time, exposure to air and moisture can lead to the decomposition of (Triphenylmethyl)thionyl Imide, reducing its effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its activity and ensuring consistent results in biochemical synthesis .
Dosage Effects in Animal Models
The effects of (Triphenylmethyl)thionyl Imide in animal models vary with different dosages. At lower doses, this compound can effectively participate in biochemical reactions without causing significant toxic or adverse effects . At higher doses, (Triphenylmethyl)thionyl Imide may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of carefully controlling the dosage of (Triphenylmethyl)thionyl Imide in experimental settings to avoid adverse outcomes.
Metabolic Pathways
(Triphenylmethyl)thionyl Imide is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and sulfonimidamides. It interacts with enzymes such as Grignard reagents and amines to facilitate the formation of these compounds . The presence of triethylamine as a base is essential for promoting the nucleophilic substitution and addition reactions that lead to the formation of the final products . These interactions can influence the overall metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of (Triphenylmethyl)thionyl Imide within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, (Triphenylmethyl)thionyl Imide can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for ensuring the proper distribution of (Triphenylmethyl)thionyl Imide and its participation in biochemical reactions.
Subcellular Localization
The subcellular localization of (Triphenylmethyl)thionyl Imide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, (Triphenylmethyl)thionyl Imide may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals that direct its transport . These localization patterns are essential for understanding the activity and function of (Triphenylmethyl)thionyl Imide within the cell.
Propiedades
IUPAC Name |
[diphenyl-(sulfinylamino)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWDUCXQUBHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/new.no-structure.jpg)
![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)

![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)

![4-(Dibutylamino)-N-[4-(dibutylamino)phenyl]-N-[4-(dibutyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1496980.png)

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)
